methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
CAS No.: 1260999-16-3
Cat. No.: VC5186183
Molecular Formula: C22H15F2N3O4S2
Molecular Weight: 487.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260999-16-3 |
|---|---|
| Molecular Formula | C22H15F2N3O4S2 |
| Molecular Weight | 487.5 |
| IUPAC Name | methyl 2-[[2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H15F2N3O4S2/c1-31-21(30)15-4-2-3-5-16(15)25-18(28)11-33-22-26-17-6-7-32-19(17)20(29)27(22)14-9-12(23)8-13(24)10-14/h2-10H,11H2,1H3,(H,25,28) |
| Standard InChI Key | JHNAMFJKKOXACO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Introduction
Methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a molecular formula of C19H19F2N3O3S and a molecular weight of approximately 393.44 g/mol. This compound is of significant interest in medicinal chemistry due to its structural features, which suggest potential biological activities.
Potential Applications
This compound is primarily studied for its potential therapeutic applications. The thienopyrimidine class of compounds, to which it belongs, is explored for its anticancer, antiviral, and enzyme inhibitory activities. The specific biological targets and mechanisms of action for methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate are not extensively documented but are likely linked to its structural features.
Research Findings and Future Directions
Research on compounds with similar structures suggests that they can exhibit significant biological activities. For instance, thienopyrimidine derivatives are known to induce apoptosis and inhibit key growth factor receptors in cancer cell lines. Further studies, including in vitro and in vivo assays, are necessary to fully explore the potential of methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate.
Data Table: Comparative Analysis of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| Methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate | C19H19F2N3O3S | 393.44 | Anticancer, Antiviral |
| 2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide | - | 368.42 | Anticancer, Antiviral |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | - | - | Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume